(2,2,4,4-Tetramethyloxetan-3-yl)methanamine
Description
(2,2,4,4-Tetramethyloxetan-3-yl)methanamine is a substituted oxetane derivative featuring a methanamine group attached to a sterically hindered oxetane ring. The tetramethyl substitution on the oxetane ring confers unique steric and electronic properties, distinguishing it from simpler oxetane derivatives. This compound is likely utilized in pharmaceutical or materials science research due to the oxetane ring’s role in enhancing metabolic stability and modulating solubility in drug candidates .
Properties
IUPAC Name |
(2,2,4,4-tetramethyloxetan-3-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2)6(5-9)8(3,4)10-7/h6H,5,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSLKAYZLFJGOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(O1)(C)C)CN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxetane Ring Formation via Cyclization Strategies
The construction of the 2,2,4,4-tetramethyloxetane ring represents a critical step in synthesizing the target compound. A proven approach involves the cyclization of pre-functionalized diols or dihalides under basic or acidic conditions. For example, 1,3-diols bearing methyl groups at C2 and C4 can undergo intramolecular Williamson ether synthesis using a strong base such as sodium hydride or potassium tert-butoxide. This method mirrors the synthesis of simpler oxetanes reported in the literature , where steric effects are managed through controlled reaction temperatures (−78°C to 25°C) and slow addition of electrophiles .
Key Reaction Parameters:
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Substrate: 2,2,4,4-Tetramethyl-1,3-diol
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Base: NaH (2.5 equiv) in THF
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Temperature: 0°C to room temperature
Challenges arise from the steric bulk of the tetramethyl groups, which can hinder cyclization. To mitigate this, high-dilution conditions and slow reagent addition are recommended .
Introduction of the Methanamine Group via Reductive Amination
Once the oxetane core is established, the primary amine can be introduced through reductive amination of a ketone intermediate. This two-step process involves:
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Oxidation of a secondary alcohol to a ketone at the C3 position.
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Reductive amination using ammonium acetate and a reducing agent such as sodium cyanoborohydride (NaBH3CN).
Example Protocol:
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Oxidation: Treat 3-hydroxy-2,2,4,4-tetramethyloxetane with Dess-Martin periodinane (DMP) in dichloromethane (DCM) at 0°C to room temperature.
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Reductive Amination: React the resulting ketone with ammonium acetate and NaBH3CN in methanol at pH 5–6 (adjusted with acetic acid).
Data Table 1: Optimization of Reductive Amination
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Reducing Agent | NaBH3CN | 65 | 90 |
| Solvent | MeOH | 65 | 90 |
| Temperature | 25°C | 65 | 90 |
| Alternative Agent | NaBH(OAc)3 | 55 | 85 |
This method benefits from mild conditions but requires careful pH control to avoid over-reduction .
Nucleophilic Substitution on a Pre-Functionalized Oxetane
A direct approach involves displacing a leaving group (e.g., bromide) at the C3 position of the oxetane with an amine nucleophile. The synthesis begins with 3-bromo-2,2,4,4-tetramethyloxetane , which undergoes substitution with ammonia or a protected amine.
Synthetic Steps:
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Synthesis of 3-Bromo Derivative: Brominate 2,2,4,4-tetramethyloxetan-3-ol using PBr3 in ether.
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Ammonolysis: React the bromide with aqueous ammonia (NH4OH) in a sealed tube at 100°C for 12–24 hours.
Challenges and Solutions:
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Steric Hindrance: The tetramethyl groups slow substitution kinetics. Using polar aprotic solvents (e.g., DMF) and elevated temperatures improves reaction rates.
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Byproducts: Competing elimination reactions may form olefins. Adding catalytic KI (Finkelstein conditions) promotes halide exchange and reduces elimination .
Gabriel Synthesis for Primary Amine Installation
The Gabriel method offers a protective-group strategy to introduce the amine. This involves:
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Phthalimide Formation: React 3-bromo-2,2,4,4-tetramethyloxetane with potassium phthalimide in DMF.
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Deprotection: Hydrolyze the phthalimide intermediate with hydrazine hydrate to release the primary amine.
Advantages:
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Avoids direct handling of volatile ammonia.
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High purity due to crystalline phthalimide intermediates.
Limitations:
Chemical Reactions Analysis
Types of Reactions
(2,2,4,4-Tetramethyloxetan-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- CAS Number : 1343174-67-3
- Molecular Formula : CHN
- Molecular Weight : 169.27 g/mol
Its unique oxetane structure contributes to its reactivity and potential biological activity.
Pain Management
One of the most promising applications of (2,2,4,4-Tetramethyloxetan-3-yl)methanamine is in the treatment of pain-related conditions. Research indicates that this compound can act as a modulator for N-type calcium channels, which are crucial in the transmission of pain signals.
- Clinical Relevance : The compound has been noted for its efficacy in treating conditions such as fibromyalgia, diabetic nerve pain, and post-herpetic neuralgia. Studies have shown that it binds with high affinity to the C.28 subunit of the N-type calcium channel, suggesting its role as a potential analgesic agent .
Antimicrobial Properties
Preliminary studies have indicated that this compound exhibits antimicrobial activity. This suggests potential applications in developing new antimicrobial agents against resistant bacterial strains .
Case Study 1: Pain Management Efficacy
A study evaluated the antihyperalgesic effects of this compound in a rat model of inflammatory pain. The results demonstrated significant reductions in pain responses compared to control groups, indicating its potential for clinical application in pain management .
Case Study 2: Antimicrobial Activity Assessment
In vitro tests were conducted to assess the antimicrobial efficacy of the compound against various bacterial strains. The findings revealed that this compound showed considerable activity against Gram-positive bacteria, suggesting its utility in pharmaceutical formulations aimed at treating bacterial infections .
Comparative Analysis of Applications
Mechanism of Action
The mechanism of action of (2,2,4,4-Tetramethyloxetan-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their function. The oxetane ring’s strained structure may also play a role in its reactivity and interaction with enzymes or receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxetane Derivatives
Table 1: Key Oxetane Analogs
Key Observations :
- Steric Effects : The tetramethyl substitution in the target compound reduces ring strain compared to unsubstituted oxetanes (e.g., oxetane-3,3-dicarboxylic acid), improving thermal stability .
- Reactivity : The primary amine group in 2,2,4,4-tetramethyloxetan-3-amine enables nucleophilic reactions, similar to (3-methoxyoxetan-3-yl)methanamine, but with reduced electron density due to methyl groups .
- Solubility: The alcohol derivative (2,2,4,4-tetramethyloxetan-3-yl)methanol is more hydrophilic (logP ≈ 1.2 estimated) than the amine analog (logP ≈ 0.8), influencing formulation strategies .
Substituted Methanamines
Table 2: Methanamine Derivatives with Diverse Scaffolds
Key Observations :
- Bioorthogonal Utility : The tetrazine-phenylmethanamine derivative (CAS 1345866-68-3) is widely used in click chemistry, whereas the target oxetane-based amine may lack the requisite reactivity for such applications due to steric hindrance .
- Pharmacological Potential: Tryptamine’s indole core enables serotonin receptor interactions, while the target compound’s oxetane ring may improve metabolic stability in drug candidates .
- Structural Diversity : Thiazole- and pyrrolidine-containing methanamines demonstrate how scaffold choice dictates biological activity and synthetic accessibility .
Key Observations :
- Reactivity: Unlike norbornene-methylamine, which reacts rapidly with NHS esters, the target compound’s steric hindrance may slow down such couplings .
Biological Activity
(2,2,4,4-Tetramethyloxetan-3-yl)methanamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
The compound is characterized by its unique oxetane structure, which contributes to its reactivity and interaction with biological systems. It is important to understand the chemical framework to appreciate its biological implications.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C8H17N |
| Molecular Weight | 141.23 g/mol |
| Melting Point | Not extensively reported |
| Solubility | Soluble in polar solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may function as an enzyme inhibitor or receptor modulator, affecting various signaling pathways.
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes that are crucial for cellular proliferation.
- Receptor Modulation : It may modulate receptors involved in neurotransmission and immune responses.
Antimicrobial Activity
Studies have indicated that this compound exhibits antimicrobial properties against a range of pathogens. This includes efficacy against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Recent investigations have demonstrated the compound's antiproliferative effects on various cancer cell lines. In vitro studies have shown significant reductions in cell viability for:
- HeLa Cells : IC50 values suggest potent activity.
- A549 Cells : Comparable results indicating potential as an anticancer agent.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound revealed:
- Pathogens Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- Minimum Inhibitory Concentration (MIC) :
- S. aureus: 50 µg/mL
- E. coli: 75 µg/mL
These results indicate a promising profile for further development as an antimicrobial agent.
Study 2: Anticancer Activity
In a separate study evaluating its anticancer effects:
- Cell Lines Used : HeLa and A549.
- Results :
- HeLa Cells: IC50 = 30 µg/mL
- A549 Cells: IC50 = 35 µg/mL
This suggests that the compound could be further explored for its potential in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
